N-methylpiperidine-2-carboxamide hydrochloride
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Overview
Description
N-methylpiperidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is known for its use in various scientific and industrial applications, particularly in the pharmaceutical field as a local anesthetic. The compound appears as a white to off-white crystalline powder and is soluble in water, alcohol, and ester solvents .
Preparation Methods
The preparation of N-methylpiperidine-2-carboxamide hydrochloride typically involves the reaction of N-Methyl-2-piperidinecarboxamide with hydrochloric acid. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The synthetic route can be adjusted based on specific requirements, and it is essential to follow laboratory safety protocols during the synthesis process.
Chemical Reactions Analysis
N-methylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-methylpiperidine-2-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methylpiperidine-2-carboxamide hydrochloride involves blocking nerve conduction by inhibiting sodium ion channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, resulting in a loss of sensation in the targeted area . The molecular targets include sodium ion channels, and the pathways involved are related to nerve signal transmission.
Comparison with Similar Compounds
N-methylpiperidine-2-carboxamide hydrochloride can be compared with other similar compounds such as:
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures.
Procaine: A local anesthetic with a shorter duration of action compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and its effectiveness as a local anesthetic .
Properties
IUPAC Name |
N-methylpiperidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLDMRWNXZMTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236263-43-6 |
Source
|
Record name | N-methylpiperidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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